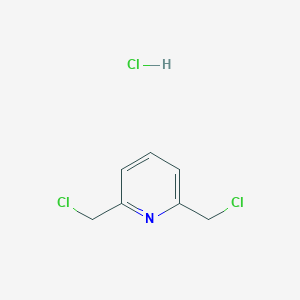

2,6-Bis(chloromethyl)pyridine hydrochloride

Description

The exact mass of the compound 2,6-Bis(chloromethyl)pyridine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244971. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Bis(chloromethyl)pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Bis(chloromethyl)pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-bis(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c8-4-6-2-1-3-7(5-9)10-6;/h1-3H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBGOYAWNBDXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CCl)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20970771 | |

| Record name | 2,6-Bis(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55422-79-2 | |

| Record name | 55422-79-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Bis(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-bis(chloromethyl)pyridine;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Bis(chloromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(chloromethyl)pyridine hydrochloride is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis. Its bifunctional nature, arising from the two reactive chloromethyl groups and the coordinating pyridine ring, makes it a versatile intermediate in the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of its core physicochemical properties, offering valuable data for researchers and developers working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-Bis(chloromethyl)pyridine hydrochloride is presented below. It is important to note that some publicly available data may refer to the free base, 2,6-Bis(chloromethyl)pyridine (CAS No: 3099-28-3), and care should be taken to distinguish between the two forms. The hydrochloride salt is generally favored in pharmaceutical applications for its enhanced solubility and stability.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈Cl₃N | [1][2] |

| Molecular Weight | 212.50 g/mol | [1][2] |

| Appearance | White to almost white or light yellow crystalline powder | [3][4] |

| Melting Point | 73-78 °C | [1][3][4][5] |

| Boiling Point | 110 °C at 3 mmHg (for the free base) | [3][5][6] |

| Density | 1.275 g/cm³ | [1][6] |

| pKa (Predicted) | 2.19 ± 0.24 | [7] |

| Solubility | No quantitative data available. The hydrochloride form is noted to have improved solubility over the free base.[1] | |

| Decomposition Temperature | No data available for the hydrochloride salt. The free base is reported to decompose at 224 °C.[6] | |

| Stability | Stable under recommended storage conditions.[8] |

Experimental Protocols

Standardized methods are crucial for the accurate and reproducible determination of physicochemical properties. The following are brief descriptions of relevant Organisation for Economic Co-operation and Development (OECD) guidelines applicable to the characterization of 2,6-Bis(chloromethyl)pyridine hydrochloride.

Melting Point Determination (OECD Guideline 102)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a crystalline solid like 2,6-Bis(chloromethyl)pyridine hydrochloride, this is typically a narrow range.

-

Capillary Method: A small, finely ground sample of the substance is packed into a capillary tube. The tube is then heated in a controlled manner in a liquid bath or a metal block apparatus alongside a calibrated thermometer. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

Solubility Determination (OECD Guideline 105)

This guideline details methods for determining the water solubility of substances.

-

Flask Method: A surplus of the test substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The solution is then centrifuged or filtered, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This process is repeated until three successive measurements show no significant variation in concentration.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a pyridine hydrochloride, it reflects the equilibrium between the protonated pyridinium ion and the neutral pyridine.

-

Potentiometric Titration: A solution of the substance is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Synthesis Workflow

2,6-Bis(chloromethyl)pyridine hydrochloride is typically synthesized from 2,6-lutidine through a multi-step process. The following diagram illustrates a common synthetic route.

References

- 1. 2,6-Bis(chloromethyl)pyridine hydrochloride | 55422-79-2 | Benchchem [benchchem.com]

- 2. 2,6-Bis(Chloromethyl)Pyridine Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,6-Bis(chloromethyl)pyridine, 99% 3099-28-3 India [ottokemi.com]

- 5. 2,6-Bis(chloromethyl)pyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. echemi.com [echemi.com]

- 7. 2,6-BIS(CHLOROMETHYL)PYRIDINE CAS#: 3099-28-3 [m.chemicalbook.com]

- 8. 2,6-BIS(CHLOROMETHYL)PYRIDINE - Safety Data Sheet [chemicalbook.com]

Synthesis and Purification of 2,6-Bis(chloromethyl)pyridine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,6-Bis(chloromethyl)pyridine hydrochloride, a key intermediate in the pharmaceutical and materials science industries. This document details a prevalent multi-step synthetic pathway, including experimental protocols and quantitative data, to assist researchers in its practical application.

Introduction

2,6-Bis(chloromethyl)pyridine and its hydrochloride salt are versatile heterocyclic building blocks used in the synthesis of a wide array of more complex molecules.[1] The presence of two reactive chloromethyl groups allows for various nucleophilic substitution reactions, making it a valuable precursor for ligands in coordination chemistry, components of macrocycles, and intermediates for active pharmaceutical ingredients. The hydrochloride form is often preferred due to its enhanced solubility and stability.[2] This guide focuses on a widely reported and robust synthetic route commencing from 2,6-lutidine.

Synthetic Pathway Overview

The most common and economically viable synthesis of 2,6-Bis(chloromethyl)pyridine hydrochloride is a four-step process starting from 2,6-lutidine. The overall transformation is depicted in the workflow below.

Caption: Synthetic workflow for 2,6-Bis(chloromethyl)pyridine hydrochloride.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in the subsequent tables.

Step 1: Oxidation of 2,6-Lutidine

The initial step involves the oxidation of the methyl groups of 2,6-lutidine using a strong oxidizing agent, typically potassium permanganate, to yield 2,6-pyridinedicarboxylic acid.[3][4]

Protocol:

-

To a suitable reaction vessel, add 2,6-lutidine (1.0 eq) and water.

-

Heat the mixture to 75-80 °C.

-

Gradually add potassium permanganate (4.0-5.0 eq) in batches, maintaining the reaction temperature.

-

Stir the mixture for approximately 35 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with 2 mol/L hydrochloric acid to a pH of 3-4.

-

Cool the mixture to 20-25 °C to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2,6-pyridinedicarboxylic acid.

Step 2: Esterification to 2,6-Pyridinedicarboxylic Acid Dimethyl Ester

The dicarboxylic acid is then converted to its dimethyl ester to facilitate the subsequent reduction.

Protocol:

-

Combine 2,6-pyridinedicarboxylic acid (1.0 eq) and methanol (2.5-3.0 eq).

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.

-

After cooling, neutralize the mixture and extract the product with a suitable organic solvent.

-

Dry the organic layer, evaporate the solvent to yield 2,6-pyridinedicarboxylic acid dimethyl ester.

Step 3: Reduction to 2,6-Pyridinedimethanol

The dimethyl ester is reduced to the corresponding diol, 2,6-pyridinedimethanol.

Protocol:

-

Dissolve 2,6-pyridinedicarboxylic acid dimethyl ester in an appropriate solvent (e.g., a mixture of THF and Toluene).[2]

-

Carefully add a reducing agent such as sodium borohydride in the presence of a Lewis acid like aluminum chloride, or other suitable reducing agents.[2]

-

Control the reaction temperature as required by the chosen reducing agent.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction carefully, for instance, with the slow addition of water.

-

Extract the product into an organic solvent.

-

Dry the organic phase and remove the solvent under reduced pressure to obtain 2,6-pyridinedimethanol.

Step 4: Chlorination to 2,6-Bis(chloromethyl)pyridine Hydrochloride

The final step is the chlorination of the diol using thionyl chloride, which also forms the hydrochloride salt.

Protocol:

-

Dissolve 2,6-pyridinedimethanol (1.0 eq) in a suitable solvent.

-

Add thionyl chloride (2.2-2.5 eq) dropwise, maintaining control over the reaction temperature as the reaction is exothermic.[3]

-

Stir the reaction mixture until completion, as indicated by TLC.

-

The product, 2,6-Bis(chloromethyl)pyridine hydrochloride, will precipitate from the reaction mixture.

-

Collect the solid product by filtration.

-

Wash the product with a suitable solvent and dry under vacuum.

Quantitative Data Summary

| Step | Reactants | Molar Ratio (Reactant:Reagent) | Temperature (°C) | Reaction Time | Yield (%) |

| 1. Oxidation | 2,6-Lutidine : KMnO₄ | 1 : 4.0 - 5.0[3] | 75 - 80[3] | 35 min[3] | - |

| 2. Esterification | 2,6-Pyridinedicarboxylic Acid : Methanol | 1 : 2.5 - 3.0[3] | Reflux | - | - |

| 3. Reduction | 2,6-Pyridinedicarboxylic Acid Dimethyl Ester : Reducing Agent | - | - | - | - |

| 4. Chlorination | 2,6-Pyridinedimethanol : Thionyl Chloride | 1 : 2.2 - 2.5[3] | - | - | 80 - 82[3] |

Note: Yields for intermediate steps are not consistently reported in the cited literature.

Purification

The final product, 2,6-Bis(chloromethyl)pyridine hydrochloride, can be purified by several methods to achieve the desired level of purity for subsequent applications.

Caption: Purification workflow for the final product.

Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally to find a system where the product is soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble.

Flash Chromatography: For higher purity requirements, flash chromatography over silica gel can be employed. A typical eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[2] The fractions containing the pure product are collected and the solvent is evaporated.

Characterization

The identity and purity of the synthesized 2,6-Bis(chloromethyl)pyridine hydrochloride should be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₇Cl₂N·HCl |

| Molecular Weight | 212.50 g/mol [2] |

| Appearance | Solid |

| Melting Point | 73-78 °C[2] |

| Purity (Commercial Grades) | ≥98%[2] |

Further characterization would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Conclusion

This guide has outlined a robust and well-documented multi-step synthesis for 2,6-Bis(chloromethyl)pyridine hydrochloride starting from 2,6-lutidine. The provided experimental protocols, quantitative data, and purification strategies offer a solid foundation for researchers and professionals in the field. Adherence to these procedures, coupled with appropriate analytical characterization, will enable the reliable production of this important chemical intermediate for a variety of applications in research and development.

References

- 1. 2,6-Bis(chloromethyl)pyridine, 99% 3099-28-3 India [ottokemi.com]

- 2. 2,6-Bis(chloromethyl)pyridine hydrochloride | 55422-79-2 | Benchchem [benchchem.com]

- 3. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]

- 4. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

2,6-Bis(chloromethyl)pyridine hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Bis(chloromethyl)pyridine hydrochloride, a versatile reagent in organic and medicinal chemistry. This document outlines its chemical properties, synthesis, and key applications, with a focus on its role in pharmaceutical and chemical research.

Core Compound Information

Chemical Identity:

-

Name: 2,6-Bis(chloromethyl)pyridine hydrochloride

-

CAS Number: 55422-79-2[1]

-

Molecular Formula: C₇H₈Cl₃N[1]

-

Molecular Weight: 212.50 g/mol [1]

Structure:

Physicochemical and Safety Data

A summary of the key quantitative properties and safety information for 2,6-Bis(chloromethyl)pyridine hydrochloride is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 212.50 g/mol | [1] |

| CAS Number | 55422-79-2 | [1] |

| Molecular Formula | C₇H₈Cl₃N | [1] |

| Melting Point | 73–78°C | [1] |

| Density | 1.275 g/cm³ | [1] |

| Purity (Commercial Grades) | ≥98% | [1] |

Synthesis and Experimental Protocols

2,6-Bis(chloromethyl)pyridine hydrochloride is primarily synthesized from 2,6-lutidine. The process involves oxidation followed by chlorination. A general experimental protocol is detailed below.

Multi-step Synthesis from 2,6-Lutidine

This synthetic pathway involves the conversion of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, which is then esterified, reduced, and finally chlorinated to yield the target compound.

Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid [2][3]

-

Add 21.4 g (0.2 mol) of 2,6-lutidine and 150 ml of water to a 250 ml flask.

-

Heat the mixture to 80°C.

-

Add 126.4 g (0.8 mol) of potassium permanganate in batches, maintaining the temperature at 75-80°C with stirring for 35 minutes.

-

Monitor the reaction completion using thin-layer chromatography.

-

Once the reaction is complete, adjust the pH of the reaction solution to 3 using 2 mol/l hydrochloric acid.

-

Cool the reaction solution to 20°C to precipitate the 2,6-pyridinedicarboxylic acid.

Step 2: Esterification to Dimethyl 2,6-pyridinedicarboxylate [2]

-

React the obtained 2,6-pyridinedicarboxylic acid with 16 g (0.5 mol) of methanol in the presence of concentrated sulfuric acid to produce dimethyl 2,6-pyridinedicarboxylate.

Step 3: Reduction to 2,6-Bis(hydroxymethyl)pyridine

-

The dimethyl 2,6-pyridinedicarboxylate is dissolved in a suitable solvent and reduced to 2,6-bis(hydroxymethyl)pyridine.

Step 4: Chlorination to 2,6-Bis(chloromethyl)pyridine hydrochloride

-

The 2,6-bis(hydroxymethyl)pyridine is then reacted with a chlorinating agent, such as thionyl chloride, to yield the final product, 2,6-Bis(chloromethyl)pyridine hydrochloride.

Below is a visual representation of the general synthesis workflow.

Caption: General synthesis workflow for 2,6-Bis(chloromethyl)pyridine hydrochloride.

Applications in Research and Development

2,6-Bis(chloromethyl)pyridine hydrochloride is a key building block in organic synthesis due to its two reactive chloromethyl groups, which are susceptible to nucleophilic substitution.[1] This reactivity makes it a valuable intermediate in the production of a wide range of compounds.

Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of various pharmaceuticals. It is an important intermediate for drugs, including those for cardiovascular conditions.[1] Its utility also extends to the development of potential anti-cancer agents.[4] The hydrochloride form is often preferred in drug formulations for its improved solubility and stability.[1]

Agrochemical Industry

In the agricultural sector, 2,6-Bis(chloromethyl)pyridine is used in the synthesis of pesticides, herbicides, and fungicides to help protect crops.[5][6]

Organic and Materials Chemistry

Its applications in organic synthesis are extensive. It is used in the preparation of:

-

Ligands for Catalysis: It is a precursor for ligands, such as azidomethyl derivatives, used in catalysis.[1]

-

Palladocycles: It serves as a building block for palladocycles.[1]

-

Fluorescent Chemosensors: It has been used in the synthesis of sensitive fluorescent chemosensors for detecting ions like Hg²⁺.

-

Pincer Ligands: It is used in the preparation of carbene pincer ligands for palladium complexes.

The logical relationship of its applications is illustrated in the diagram below.

Caption: Key application areas stemming from 2,6-Bis(chloromethyl)pyridine hydrochloride.

References

- 1. 2,6-Bis(chloromethyl)pyridine hydrochloride | 55422-79-2 | Benchchem [benchchem.com]

- 2. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]

- 4. 2,6-bis(chloromethyl)pyridine | 55422-79-2 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility and Stability of 2,6-Bis(chloromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2,6-Bis(chloromethyl)pyridine hydrochloride (CAS Number: 55422-79-2), a key intermediate in pharmaceutical and fine chemical synthesis. Due to the reactive nature of its chloromethyl groups, understanding the solubility and stability profile of this compound is critical for its effective handling, storage, and use in synthetic applications. This document outlines its solubility in various solvents, details its stability under different conditions, and provides experimental protocols for its analysis.

Introduction

2,6-Bis(chloromethyl)pyridine hydrochloride is a derivative of pyridine containing two reactive chloromethyl groups. Its hydrochloride salt form is generally preferred in pharmaceutical applications due to its enhanced stability and solubility compared to the free base.[1] The presence of the chloromethyl groups makes it a versatile building block for the synthesis of a wide range of more complex molecules through nucleophilic substitution reactions.[1] However, this reactivity also makes the compound susceptible to degradation, particularly through hydrolysis. Therefore, a thorough understanding of its chemical and physical properties is essential for researchers and developers.

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-Bis(chloromethyl)pyridine hydrochloride is provided in the table below.

| Property | Value | Reference |

| CAS Number | 55422-79-2 | [2] |

| Molecular Formula | C₇H₈Cl₃N | [1] |

| Molecular Weight | 212.51 g/mol | [2] |

| Melting Point | 73-78 °C | [1] |

| Appearance | White to off-white crystalline powder | |

| Storage Temperature | -20°C, under inert atmosphere |

Solubility Profile

While specific quantitative solubility data for 2,6-Bis(chloromethyl)pyridine hydrochloride is not extensively available in the public domain, its hydrochloride form suggests good solubility in polar solvents. The following table provides a qualitative summary of its expected solubility.

| Solvent | Qualitative Solubility | Rationale / Notes |

| Water | Soluble | The hydrochloride salt enhances aqueous solubility. However, the compound is prone to hydrolysis in aqueous solutions. |

| Methanol | Soluble | Polar protic solvent. |

| Ethanol | Soluble | Polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent. |

| N,N-Dimethylformamide (DMF) | Soluble | Polar aprotic solvent. |

| Acetonitrile | Sparingly soluble to soluble | Moderately polar aprotic solvent. |

| Acetone | Sparingly soluble | Moderately polar aprotic solvent. |

| Chloroform | Sparingly soluble to insoluble | Nonpolar aprotic solvent. |

| Hexane | Insoluble | Nonpolar solvent. |

Stability Profile

The stability of 2,6-Bis(chloromethyl)pyridine hydrochloride is a critical consideration due to the reactivity of the chloromethyl groups.

Hydrolytic Stability

The primary degradation pathway for 2,6-Bis(chloromethyl)pyridine hydrochloride is hydrolysis. The chloromethyl groups are susceptible to nucleophilic attack by water, leading to the formation of 2,6-bis(hydroxymethyl)pyridine.[1] This reaction is expected to be influenced by pH and temperature. It is recommended to handle and store the compound under anhydrous conditions to prevent degradation.[1]

References

Spectroscopic Profile of 2,6-Bis(chloromethyl)pyridine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Bis(chloromethyl)pyridine hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct spectroscopic data for the hydrochloride salt, this document presents a detailed analysis of the free base, 2,6-Bis(chloromethyl)pyridine, and discusses the expected spectral changes upon protonation to form the hydrochloride salt. This guide includes tabulated NMR and IR data, a proposed mass spectrometry fragmentation pathway, and detailed experimental protocols for obtaining and analyzing these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR spectral data for 2,6-Bis(chloromethyl)pyridine in chloroform-d (CDCl₃).

Expected Spectral Changes for the Hydrochloride Salt:

Upon formation of the hydrochloride salt, the pyridine nitrogen is protonated. This deshielding effect will cause a downfield shift (increase in ppm) for all protons and carbons in the molecule. The protons on the pyridine ring (H-3, H-4, H-5) and the chloromethyl groups (H-7) will be shifted downfield. Similarly, all carbon signals will be shifted to a higher chemical shift value. The extent of the shift is dependent on the solvent and concentration.[1]

Table 1: ¹H NMR Data for 2,6-Bis(chloromethyl)pyridine

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.74 | t | H-4 |

| 7.40 | d | H-3, H-5 |

| 4.56 | s | -CH₂Cl (H-7) |

Source: Data for the free base, 2,6-Bis(chloromethyl)pyridine.[2]

Table 2: ¹³C NMR Data for 2,6-Bis(chloromethyl)pyridine

| Chemical Shift (ppm) | Assignment |

| 156.4 | C-2, C-6 |

| 138.2 | C-4 |

| 121.5 | C-3, C-5 |

| 45.8 | -CH₂Cl (C-7) |

Source: Data for the free base, 2,6-Bis(chloromethyl)pyridine.[3][4]

Infrared (IR) Spectroscopy

Expected Spectral Changes for the Hydrochloride Salt:

The formation of the pyridinium ion in the hydrochloride salt introduces new vibrational modes and shifts existing ones. Key changes include:

-

N-H Stretch: A broad absorption band is expected in the region of 2500-3000 cm⁻¹ due to the stretching of the N⁺-H bond.

-

Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring, typically observed in the 1400-1600 cm⁻¹ region, will be shifted to higher frequencies upon protonation.[6]

-

N-H Bending: In-plane and out-of-plane N-H bending vibrations will also be present.

Table 3: Characteristic IR Absorption Bands for Pyridinium Salts

| Wavenumber (cm⁻¹) | Assignment |

| 3250–3000 | C-H aromatic stretching |

| ~3000 | N⁺-H stretching (broad) |

| 1650–1400 | Aromatic C=C and C=N stretching |

| 1465–1430 | Ring vibrations |

Source: General data for pyridinium salts.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 2,6-Bis(chloromethyl)pyridine hydrochloride, it is expected that the HCl will be lost in the ion source, and the resulting mass spectrum will be that of the free base, 2,6-Bis(chloromethyl)pyridine.

Expected Fragmentation:

The molecular ion peak ([M]⁺) for 2,6-Bis(chloromethyl)pyridine (C₇H₇Cl₂N) would be observed at m/z = 175. A prominent fragment would be the loss of a chlorine atom to form an ion at m/z = 140. Further fragmentation could involve the loss of the second chloromethyl group.

Experimental Protocols

Detailed experimental procedures for the synthesis and spectroscopic analysis of 2,6-Bis(chloromethyl)pyridine hydrochloride are provided below.

Synthesis of 2,6-Bis(chloromethyl)pyridine Hydrochloride

A common method for the synthesis of 2,6-Bis(chloromethyl)pyridine involves the reaction of 2,6-bis(hydroxymethyl)pyridine with a chlorinating agent like thionyl chloride.[7] The hydrochloride salt can then be obtained by treating the free base with hydrochloric acid.

Materials:

-

2,6-Bis(hydroxymethyl)pyridine

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Hydrochloric acid (concentrated)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2,6-bis(hydroxymethyl)pyridine in a suitable solvent.

-

Cool the solution in an ice bath and add thionyl chloride dropwise with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for a specified time.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude product in anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a stoichiometric amount of concentrated hydrochloric acid.

-

The precipitate of 2,6-Bis(chloromethyl)pyridine hydrochloride is then collected by filtration, washed with cold diethyl ether, and dried under vacuum.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of 2,6-Bis(chloromethyl)pyridine hydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse program.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid 2,6-Bis(chloromethyl)pyridine hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the resulting powder into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

Mass Spectrometry

Instrumentation:

-

A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation:

-

Prepare a dilute solution of 2,6-Bis(chloromethyl)pyridine hydrochloride in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range.

-

In tandem mass spectrometry (MS/MS) experiments, select the molecular ion peak and subject it to collision-induced dissociation to observe the fragmentation pattern.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of 2,6-Bis(chloromethyl)pyridine hydrochloride. Researchers can utilize this information for compound identification, quality control, and as a reference for further synthetic modifications. It is important to note that the provided NMR and IR data for the free base serve as a close approximation, and experimental determination for the hydrochloride salt is recommended for precise characterization.

References

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. 2,6-BIS(CHLOROMETHYL)PYRIDINE(3099-28-3) 1H NMR spectrum [chemicalbook.com]

- 3. 2,6-BIS(CHLOROMETHYL)PYRIDINE(3099-28-3) 13C NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. journals.iau.ir [journals.iau.ir]

An In-depth Technical Guide to the Reaction Mechanism of 2,6-Bis(chloromethyl)pyridine Hydrochloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(chloromethyl)pyridine hydrochloride is a versatile bifunctional electrophile widely employed as a building block in synthetic organic chemistry, particularly in the construction of macrocyclic ligands, pharmaceutical intermediates, and supramolecular architectures. Its reactivity is dominated by the two primary benzylic chloride moieties, which are susceptible to nucleophilic substitution. This technical guide provides a comprehensive overview of the reaction mechanisms of 2,6-bis(chloromethyl)pyridine hydrochloride with a variety of nucleophiles, supported by experimental data and detailed protocols. Understanding these reaction pathways is crucial for designing and optimizing synthetic routes to novel functional molecules.

The 2,6-disubstituted pyridine core offers a rigid and defined geometry, while the chloromethyl groups provide reactive sites for the introduction of diverse functionalities. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents. The reaction with nucleophiles typically proceeds via a nucleophilic substitution mechanism, where the chloride ion is displaced by the incoming nucleophile. The nature of the nucleophile, solvent, temperature, and presence of a base are critical parameters that influence the reaction pathway, rate, and product distribution.

Core Reaction Mechanism

The reaction of 2,6-bis(chloromethyl)pyridine with nucleophiles proceeds through a nucleophilic substitution pathway. Due to the benzylic nature of the chloromethyl groups, the reaction can potentially follow either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The operative mechanism is highly dependent on the reaction conditions and the nature of the nucleophile.

SN1 Pathway: This pathway involves a two-step mechanism. The first and rate-determining step is the ionization of the C-Cl bond to form a stable benzylic carbocation. The pyridine ring can stabilize the positive charge through resonance. The second step is the rapid attack of the nucleophile on the carbocation. This pathway is favored by polar protic solvents, which can solvate both the leaving group (Cl⁻) and the carbocation intermediate, and by weaker nucleophiles.

SN2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents, which solvate the cation but not the anionic nucleophile, thus enhancing its nucleophilicity. Given that 2,6-bis(chloromethyl)pyridine is a primary alkyl halide, the SN2 mechanism is generally expected to be a significant, if not the primary, reaction pathway.

The pyridine nitrogen atom plays a role in the reactivity of the chloromethyl groups. Its electron-withdrawing inductive effect can influence the electrophilicity of the benzylic carbons. Furthermore, in the free base form, the nitrogen lone pair can potentially participate in neighboring group participation, although this is less likely when it is protonated as the hydrochloride salt.

The general reaction can be depicted as follows:

Data Presentation: Reactions with Various Nucleophiles

The following tables summarize quantitative data for the reaction of 2,6-bis(chloromethyl)pyridine with different classes of nucleophiles.

Table 1: Reaction with Sulfur Nucleophiles

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| Thiodiglycol | NaH | THF | Reflux | 23 | [1+1] Macrocycle | N/A | [1] |

| Thiodiglycol | NaH | THF | Reflux | 23 | [2+2] Macrocycle | N/A | [1] |

Note: The cited study focused on product characterization rather than quantifying the yields of the individual macrocycles.

Table 2: Reaction with Nitrogen Nucleophiles

Insufficient quantitative data found in the searched literature to populate this table.

Table 3: Reaction with Oxygen Nucleophiles

Insufficient quantitative data found in the searched literature to populate this table.

Experimental Protocols

Protocol 1: Synthesis of Macrocycles from 2,6-Bis(chloromethyl)pyridine and Thiodiglycol[1]

This protocol describes a representative procedure for the reaction with a sulfur nucleophile.

Materials:

-

2,6-Bis(hydroxymethyl)pyridine

-

Thionyl chloride

-

Benzene

-

Sodium carbonate

-

n-Heptane

-

Thiodiglycol (TDG)

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

Procedure:

Part A: Synthesis of 2,6-Bis(chloromethyl)pyridine

-

To a 100 mL flask containing 5.5 g of 2,6-bis(hydroxymethyl)pyridine at 0°C, slowly add 70 mL of thionyl chloride.

-

Warm the mixture on a water bath for 5 hours.

-

Cool the reaction mixture and add 100 mL of benzene.

-

Collect the precipitated hydrochloride salt by filtration, wash with benzene, and dry.

-

Dissolve the hydrochloride salt in water and neutralize with sodium carbonate.

-

Collect the resulting 2,6-bis(chloromethyl)pyridine and recrystallize from 100 mL of n-heptane to obtain needle-like crystals (4.2 g).

Part B: Macrocyclization Reaction

-

The cyclization reaction is carried out in refluxing anhydrous THF for 23 hours using sodium hydride as a base for the deprotonation of thiodiglycol.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting crude product, a mixture of [1+1] and [2+2] macrocycles, is purified by column chromatography on silica gel using an ethyl acetate/n-heptane eluent system.

Conclusion

The reaction of 2,6-bis(chloromethyl)pyridine hydrochloride with nucleophiles is a cornerstone for the synthesis of a wide array of functional molecules. The primary chloromethyl groups at the 2 and 6 positions of the pyridine ring readily undergo nucleophilic substitution, with the reaction mechanism being sensitive to the choice of nucleophile, solvent, and other reaction conditions. While the benzylic nature of the substrate allows for the possibility of both SN1 and SN2 pathways, the SN2 mechanism is generally favored, particularly with strong nucleophiles in aprotic solvents. This guide has provided a foundational understanding of the reaction mechanisms involved, alongside a detailed experimental protocol for a representative reaction. Further research to quantify the yields and reaction kinetics with a broader range of nucleophiles will undoubtedly enhance the predictive power for synthetic chemists working with this versatile building block.

References

An In-depth Technical Guide to the Electrophilicity of Chloromethyl Groups on the Pyridine Ring

For: Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This technical guide provides a comprehensive analysis of the electrophilicity of the chloromethyl group appended to pyridine rings, a class of reagents of significant interest in medicinal chemistry and materials science. The reactivity of these compounds is primarily dictated by the position of the chloromethyl group relative to the ring nitrogen, which governs the electrophilicity of the benzylic-like carbon. This document synthesizes theoretical principles, available quantitative data, and detailed experimental protocols to serve as a resource for professionals in drug development and chemical research. The analysis establishes a reactivity order of 4- > 2- > 3-chloromethylpyridine, based on the electronic effects exerted by the pyridine nitrogen. While direct, side-by-side comparative kinetic data is not extensively available in the literature, this guide compiles existing data and provides a robust theoretical framework for understanding and predicting reactivity.

**1. Introduction

Chloromethylpyridines are versatile electrophilic building blocks widely employed in the synthesis of a diverse range of molecular architectures. Their utility stems from the reactive C-Cl bond, which readily participates in nucleophilic substitution reactions. This allows for the covalent attachment of the pyridylmethyl moiety to various scaffolds, a common strategy in the design of pharmacologically active agents and functional materials. The pyridine ring, being electron-deficient, enhances the electrophilicity of the chloromethyl group compared to its carbocyclic analogue, benzyl chloride. This activation, however, is not uniform and is highly dependent on the isomeric position of the substituent. Understanding the nuances of this reactivity is critical for reaction design, optimization, and the strategic synthesis of target molecules.

**2. Core Principles: The Influence of Nitrogen Position on Electrophilicity

The electrophilicity of the carbon atom in the chloromethyl group is modulated by both inductive and resonance effects imparted by the pyridine nitrogen. These effects differ significantly depending on the position of the -CH₂Cl group (ortho, meta, or para to the nitrogen).

-

Inductive Effect: The electronegative nitrogen atom exerts an electron-withdrawing inductive effect (-I) across the sigma bonds of the ring. This effect is distance-dependent and serves to increase the partial positive charge on all ring carbons, and by extension, on the exocyclic chloromethyl carbon, making it more susceptible to nucleophilic attack.

-

Resonance Effect: The resonance effect (-M) involves the delocalization of electrons through the π-system. For substituents at the 2- (ortho) and 4- (para) positions, the nitrogen atom can effectively withdraw electron density and stabilize the partial negative charge that develops on the incoming nucleophile in the transition state of an Sₙ2 reaction. This stabilization significantly lowers the activation energy of the reaction. In contrast, the 3- (meta) position does not benefit from this direct resonance stabilization.

This leads to a clear predicted order of reactivity for nucleophilic substitution:

4-Chloromethylpyridine > 2-Chloromethylpyridine >> 3-Chloromethylpyridine

The 4-isomer is generally the most reactive due to the powerful resonance stabilization of the transition state, which is sterically unhindered. The 2-isomer also benefits from resonance stabilization but can be slightly less reactive due to potential steric hindrance from the adjacent nitrogen atom and its lone pair. The 3-isomer is considerably less reactive as it lacks this direct resonance stabilization of the transition state, and its reactivity is primarily enhanced by the weaker inductive effect of the nitrogen.

Safety and Handling of 2,6-Bis(chloromethyl)pyridine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2,6-Bis(chloromethyl)pyridine hydrochloride. The information is intended to support researchers, scientists, and professionals in drug development in the safe management of this compound in a laboratory setting. This document summarizes key safety data, outlines detailed handling protocols, and provides essential information for risk assessment and mitigation.

Chemical and Physical Properties

2,6-Bis(chloromethyl)pyridine hydrochloride is a halogenated pyridine derivative.[1] While specific data for the hydrochloride salt is limited, the properties of the free base, 2,6-Bis(chloromethyl)pyridine, provide valuable information.

| Property | Value | Reference |

| Molecular Formula | C₇H₈Cl₃N | [1] |

| Molecular Weight | 212.50 g/mol | [1] |

| Appearance | Beige crystalline solid | [2] |

| Melting Point | 73-78 °C | [1][2] |

| Boiling Point | 286.8 °C at 760 mmHg | [3] |

| Density | 1.275 g/cm³ | [1][3] |

| Purity (Commercial Grades) | ≥98% | [1] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C |

Hazard Identification and Classification

2,6-Bis(chloromethyl)pyridine hydrochloride is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage (Category 1) | H318: Causes serious eye damage |

| Specific target organ toxicity – single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Data sourced from multiple safety data sheets.[4][5]

Signal Word: Danger

Toxicological Data

Experimental Protocols: Safe Handling and Personal Protection

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following procedures are based on best practices for handling corrosive and hygroscopic solids.[6][7][8]

Engineering Controls

-

All work with 2,6-Bis(chloromethyl)pyridine hydrochloride must be conducted in a properly functioning chemical fume hood.[9][10]

-

Ensure adequate ventilation to minimize exposure to dust and vapors.

-

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield are required. |

| Skin Protection | A lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for integrity before each use. |

| Respiratory Protection | If there is a risk of inhaling dust, a NIOSH-approved respirator with an appropriate particulate filter should be used. |

| Body Protection | Wear appropriate protective clothing to prevent skin contact. |

General Handling Procedures

-

Avoid all personal contact, including inhalation of dust.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.

-

Keep the container tightly closed when not in use.

-

Due to its hygroscopic nature, handle in a dry, inert atmosphere where possible to prevent clumping and degradation.[8]

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Keep the container tightly sealed to prevent moisture absorption and contamination.[8]

-

Store in a freezer at temperatures below -20°C under an inert atmosphere for long-term stability.

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

It is recommended to contact a licensed professional waste disposal service for the disposal of this material.

Logical Workflow for Safe Handling

The following diagram illustrates the key stages and decision points for the safe handling of 2,6-Bis(chloromethyl)pyridine hydrochloride from receipt to disposal.

Caption: Workflow for the safe handling of 2,6-Bis(chloromethyl)pyridine hydrochloride.

Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Always consult the most recent Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.

References

- 1. 2,6-Bis(chloromethyl)pyridine hydrochloride | 55422-79-2 | Benchchem [benchchem.com]

- 2. 2,6-BIS(CHLOROMETHYL)PYRIDINE - Safety Data Sheet [chemicalbook.com]

- 3. Cas 55422-79-2,2,6-bis(chloromethyl)pyridine | lookchem [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. chemical-label.com [chemical-label.com]

- 6. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 7. scienceequip.com.au [scienceequip.com.au]

- 8. schaeffer-trading.com [schaeffer-trading.com]

- 9. eng.uwo.ca [eng.uwo.ca]

- 10. ehs.stanford.edu [ehs.stanford.edu]

Commercial Availability and Technical Guide: 2,6-Bis(chloromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key properties, and synthetic utility of 2,6-Bis(chloromethyl)pyridine hydrochloride (CAS No: 55422-79-2). This versatile heterocyclic compound serves as a critical building block in medicinal chemistry, coordination chemistry, and materials science. Its bifunctional nature, arising from the two reactive chloromethyl groups, allows for its use as a precursor in the synthesis of a wide range of more complex molecules, including pharmaceutical intermediates and specialized ligands.

Commercial Suppliers and Availability

2,6-Bis(chloromethyl)pyridine hydrochloride is readily available from a variety of chemical suppliers catering to the research and development sector. The compound is typically offered in quantities ranging from grams to kilograms, with purity levels generally suitable for laboratory and preclinical research. The table below summarizes a selection of commercial suppliers.

| Supplier | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich | 97% | Inquire for details | Shipped in a cold pack; store in a freezer under -20°C in an inert atmosphere.[1] |

| CymitQuimica (distributor for Apollo Scientific) | Not specified | 1g, 5g, 25g | Intended for laboratory use only.[2] |

| ChemShuttle | 95% | Inquire for 250g and larger quantities | Storage temperature: 2-8°C.[3] |

| Benchchem | ≥98% (commercial grades) | Inquire for details | For research use only; not for human or veterinary use.[4] |

| Parchem | Not specified | Inquire for details | Specialty chemical supplier.[5] |

| SR Innovations India | Industrial Grade | 25 Kg | Sold by the kilogram.[6] |

Physicochemical Properties

The following table outlines the key physicochemical properties of 2,6-Bis(chloromethyl)pyridine hydrochloride, compiled from various supplier and literature sources.

| Property | Value |

| CAS Number | 55422-79-2 |

| Molecular Formula | C₇H₈Cl₃N[3][4] |

| Molecular Weight | 212.5 g/mol [4] |

| Appearance | Solid[1] |

| Melting Point | 73–78°C[4] |

| Purity | ≥95-98% (Varies by supplier)[3][4] |

| Storage Conditions | 2-8°C or -20°C (Varies by supplier)[1][3] |

Synthetic Applications and Experimental Protocols

2,6-Bis(chloromethyl)pyridine hydrochloride is a valuable intermediate in organic synthesis, primarily due to the reactivity of its two chloromethyl groups, which are susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, making it a key component in the synthesis of ligands for metal complexes, fluorescent chemosensors, and pharmaceutical intermediates.[2]

General Synthetic Workflow

The following diagram illustrates a generalized experimental workflow for the utilization of 2,6-Bis(chloromethyl)pyridine hydrochloride in the synthesis of a target molecule, such as a bidentate ligand.

Example Experimental Protocol: Synthesis of 2,6-Bis(chloromethyl)pyridine Hydrochloride

The following is a patented method for the synthesis of 2,6-Bis(chloromethyl)pyridine hydrochloride, starting from 2,6-lutidine. This multi-step process involves oxidation, esterification, reduction, and finally chlorination.

Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid

-

In a 250 ml flask, combine 21.4 g (0.2 mol) of 2,6-lutidine with 150 ml of water.

-

Heat the mixture to 80°C.

-

Add 126.4 g (0.8 mol) of potassium permanganate in batches, maintaining the temperature at 75-80°C with stirring for 35 minutes.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, adjust the pH of the reaction solution to 3 using 2 mol/l hydrochloric acid.

-

Cool the solution to 20°C to precipitate the 2,6-pyridinedicarboxylic acid.[3]

Step 2: Esterification to Dimethyl 2,6-Pyridinedicarboxylate

-

The 2,6-pyridinedicarboxylic acid is reacted with methanol in the presence of concentrated sulfuric acid to yield dimethyl 2,6-pyridinedicarboxylate.[3]

Step 3: Reduction to 2,6-Pyridinedimethanol

-

The dimethyl 2,6-pyridinedicarboxylate is then reduced to 2,6-pyridinedimethanol.

Step 4: Chlorination to 2,6-Bis(chloromethyl)pyridine Hydrochloride

-

Finally, the 2,6-pyridinedimethanol is reacted with thionyl chloride to produce the target compound, 2,6-Bis(chloromethyl)pyridine hydrochloride.

Logical Relationships in Synthetic Utility

The versatility of 2,6-Bis(chloromethyl)pyridine hydrochloride as a synthetic precursor is rooted in its ability to undergo a variety of chemical transformations. The diagram below outlines the logical relationships between the starting material and its potential applications.

References

- 1. 2,6-Bis(chloromethyl)pyridine, 99% 3099-28-3 India [ottokemi.com]

- 2. 2,6-Bis(chloromethyl)pyridine hydrochloride | 55422-79-2 | Benchchem [benchchem.com]

- 3. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. Page loading... [guidechem.com]

The Versatile Scaffold: Unlocking the Biological Potential of 2,6-Bis(chloromethyl)pyridine Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyridine-based compounds, derivatives of 2,6-bis(chloromethyl)pyridine represent a particularly promising class of molecules with a wide spectrum of potential biological activities. The two reactive chloromethyl groups at the 2 and 6 positions serve as versatile handles for synthetic modification, allowing for the creation of diverse libraries of compounds with potential applications in oncology, infectious diseases, and enzyme inhibition. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of various 2,6-bis(chloromethyl)pyridine derivatives, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Anticancer Activities: A Promising Frontier

Derivatives of 2,6-disubstituted pyridines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. While direct derivatization of 2,6-bis(chloromethyl)pyridine is a key synthetic strategy, related structures derived from precursors like 2,6-pyridinedicarboxylic acid and 2,6-diacetylpyridine also provide valuable insights into the structure-activity relationships of this class of compounds.

Cytotoxicity of 2,6-Disubstituted Pyridine Derivatives

The cytotoxic effects of various 2,6-disubstituted pyridine derivatives have been evaluated against several human cancer cell lines, including those of the lung, liver, and breast. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are a key metric for assessing cytotoxic potential.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-based heterocycles | A549 (Lung) | >100 | [1] |

| Pyrazole-based heterocycles | HEPG2 (Liver) | >100 | [1] |

| Pyrazole-based heterocycles | MCF-7 (Breast) | >100 | [1] |

| Pyridine-ureas (Compound 8e) | MCF-7 (Breast) | 0.22 (48h) | [2] |

| Pyridine-ureas (Compound 8n) | MCF-7 (Breast) | 1.88 (48h) | [2] |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | PC3 (Prostate) | 0.1 - 0.85 | [3] |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | HeLa (Cervical) | 1.2 - 74.1 | [3] |

Table 1: In vitro anticancer activity of selected 2,6-disubstituted pyridine derivatives.[1][2][3]

It is important to note that the pyrazole-based heterocycles synthesized from a 2,6-bis(carbohydrazide)pyridine precursor displayed low to moderate activity.[1] In contrast, certain pyridine-urea derivatives have shown potent activity against breast cancer cells, with compound 8e being significantly more active than the standard chemotherapeutic drug Doxorubicin.[2] Furthermore, a series of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives exhibited superior cytotoxicity against prostate and cervical cancer cell lines.[3]

Antimicrobial Activities: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Schiff bases and other derivatives of 2,6-disubstituted pyridines have been investigated for their antibacterial and antifungal properties.

Antimicrobial Efficacy of Pyridine-Derived Schiff Bases

Schiff bases derived from pyridine precursors have shown promising activity against a variety of microbial strains. The antimicrobial potential is often assessed by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound Class | Microorganism | Activity | Reference |

| Pyridine-2,6-carboxamide-derived Schiff bases | Bacillus subtilis | Significant | [4][5][6] |

| Pyridine-2,6-carboxamide-derived Schiff bases | Staphylococcus aureus | Significant | [4][5][6] |

| Pyridine-2,6-carboxamide-derived Schiff bases | Escherichia coli | Significant | [4][5][6] |

| Pyridine-2,6-carboxamide-derived Schiff bases | Candida albicans | Significant | [4][5][6] |

| Halogen-substituted non-metal pyridine Schiff bases | Gram-positive bacteria | Pronounced biocidal effect | [7] |

| Halogen-substituted non-metal pyridine Schiff bases | Gram-negative bacteria | No discernible effect | [7] |

Table 2: Antimicrobial activity of selected 2,6-disubstituted pyridine derivatives.[4][5][6][7]

Notably, a series of pyridine-2,6-carboxamide-derived Schiff bases exhibited significant bactericidal and fungicidal activities, comparable to the standard drugs streptomycin and fusidic acid.[4][5][6] Halogen-substituted non-metal pyridine Schiff bases have also demonstrated a pronounced biocidal effect against Gram-positive bacteria.[7]

Experimental Protocols: A Guide to Synthesis and Evaluation

The following sections provide detailed methodologies for the synthesis of key precursors and the evaluation of the biological activities of their derivatives.

Synthesis of 2,6-Bis(aminomethyl)pyridine

A common and crucial intermediate for further derivatization is 2,6-bis(aminomethyl)pyridine. This can be synthesized from 2,6-bis(chloromethyl)pyridine through a Gabriel synthesis or by reduction of 2,6-bis(azidomethyl)pyridine.

Synthesis of 2,6-Bis(tosyloxymethyl)pyridine:

A modified literature method can be used for the synthesis of 2,6-bis(tosyloxymethyl)pyridine, a useful precursor.[8]

-

Dissolve sodium hydroxide (0.20 mol) and 2,6-pyridinedimethanol (0.20 mol) in a 1:1 mixture of THF and water (150 ml) in a 500 ml round-bottom flask.

-

To this stirred solution at 0 °C, add a solution of p-toluenesulfonyl chloride (0.040 mol) in THF (75 ml).

-

Stir the reaction mixture for 15 minutes at 0 °C and then for 4 hours at room temperature.

-

Pour the mixture into 200 ml of water and extract with dichloromethane (4 x 75 ml).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for rational drug design. Several signaling pathways have been implicated in the anticancer activity of pyridine-based compounds.

Some pyridine-urea derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels that tumors need to grow.[2] Other pyridine compounds have been found to induce G2/M cell cycle arrest and apoptosis (programmed cell death) through the upregulation of tumor suppressor p53 and the c-Jun N-terminal kinase (JNK) signaling pathway.

Experimental and Synthetic Workflows

The development of novel 2,6-bis(chloromethyl)pyridine derivatives involves a systematic workflow from synthesis to biological evaluation.

This process begins with the synthesis of a library of derivatives from the 2,6-bis(chloromethyl)pyridine scaffold. These new chemical entities are then purified and their structures confirmed using various analytical techniques. Subsequently, the compounds undergo biological screening to identify active molecules. For promising candidates, further studies are conducted to elucidate their mechanism of action, which can then guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

Derivatives of 2,6-bis(chloromethyl)pyridine and related 2,6-disubstituted pyridines represent a versatile and promising platform for the discovery of new therapeutic agents. The existing body of research highlights their potential in oncology and infectious diseases. Future efforts should focus on the systematic exploration of the chemical space around this scaffold to establish comprehensive structure-activity relationships. The synthesis and evaluation of a broader range of derivatives, coupled with in-depth mechanistic studies, will be crucial for translating the potential of these compounds into clinically effective drugs. Furthermore, the development of derivatives with improved solubility and drug-like properties will be essential for their advancement through the drug development pipeline.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases [mdpi.com]

- 8. 2,6-Bis(tosyloxymethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

2,6-Bis(chloromethyl)pyridine Hydrochloride: Application Notes for Bifunctional Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(chloromethyl)pyridine hydrochloride is a versatile bifunctional crosslinking agent. Its utility stems from the two reactive chloromethyl groups attached to a central pyridine ring. These groups can readily react with nucleophilic functional groups present on biomolecules, such as the primary amines in lysine residues and the sulfhydryl groups in cysteine residues of proteins. This reactivity allows for the formation of stable covalent bonds, making it a valuable tool for studying protein-protein interactions, elucidating the structure of protein complexes, and developing novel bioconjugates. The rigid pyridine core provides a defined spatial constraint between the linked molecules.

Principle of Crosslinking

The crosslinking reaction with 2,6-Bis(chloromethyl)pyridine hydrochloride proceeds via nucleophilic substitution. The electron-deficient pyridine ring enhances the reactivity of the chloromethyl groups, making them susceptible to attack by nucleophiles commonly found in proteins. The primary reaction targets are the ε-amino group of lysine and the thiol group of cysteine. The hydrochloride salt form enhances the compound's solubility in aqueous buffers, though careful pH management is crucial for optimal reactivity.

Applications in Research and Drug Development

Due to its chemical properties, 2,6-Bis(chloromethyl)pyridine hydrochloride can be applied in several key areas:

-

Mapping Protein-Protein Interactions: By covalently linking interacting proteins, this agent can help identify novel or transient protein partners in biological pathways.

-

Structural Biology: The fixed distance imposed by the crosslinker can provide valuable distance constraints for computational modeling of protein and protein complex structures.

-

Stabilization of Protein Complexes: Crosslinking can stabilize multi-protein complexes for further analysis by techniques such as cryo-electron microscopy or mass spectrometry.

-

Development of Antibody-Drug Conjugates (ADCs): While less common than heterobifunctional linkers, the defined spacer of this agent could be explored for conjugating small molecule drugs to antibodies.

Properties of 2,6-Bis(chloromethyl)pyridine Hydrochloride

| Property | Value | Reference |

| Chemical Formula | C₇H₈Cl₃N | |

| Molecular Weight | 212.50 g/mol | |

| CAS Number | 55422-79-2 | |

| Appearance | White to off-white solid | |

| Reactive Groups | Two primary alkyl chlorides | |

| Spacer Arm Length (estimated) | ~6-8 Å (Angstroms) | |

| Reactivity towards | Primary amines (e.g., Lysine), Thiols (e.g., Cysteine) |

Experimental Protocols

Note: The following protocols are generalized starting points and should be optimized for each specific application.

Protocol 1: Crosslinking of Purified Proteins in Solution

This protocol describes a general procedure for crosslinking two or more purified proteins.

Materials:

-

Purified protein(s) in a suitable buffer (e.g., HEPES, PBS), free of primary amines (like Tris).

-

2,6-Bis(chloromethyl)pyridine hydrochloride.

-

Stock solution solvent (e.g., anhydrous DMSO or DMF).

-

Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5-8.5).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).

-

SDS-PAGE analysis reagents.

Procedure:

-

Protein Preparation: Prepare a solution of the purified protein(s) at a concentration of 1-10 mg/mL in the reaction buffer.

-

Crosslinker Stock Solution: Prepare a fresh 100 mM stock solution of 2,6-Bis(chloromethyl)pyridine hydrochloride in anhydrous DMSO.

-

Crosslinking Reaction:

-

Add the crosslinker stock solution to the protein solution to achieve a final concentration typically ranging from 0.5 to 5 mM. A 20 to 50-fold molar excess of the crosslinker over the protein is a good starting point for optimization.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.

-

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.

-

Analysis:

-

Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.

-

Further characterization can be performed using techniques like Western blotting or mass spectrometry.

-

Protocol 2: In-situ Crosslinking in Cells (Hypothetical)

This protocol outlines a hypothetical approach for crosslinking proteins within a cellular context. Caution: This reagent's cell permeability and potential toxicity should be empirically determined.

Materials:

-

Cultured cells.

-

Phosphate-Buffered Saline (PBS).

-

2,6-Bis(chloromethyl)pyridine hydrochloride.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Quenching solution (e.g., 1 M glycine or Tris-HCl).

Procedure:

-

Cell Preparation: Wash cultured cells twice with ice-cold PBS.

-

Crosslinking:

-

Resuspend the cells in PBS.

-

Add 2,6-Bis(chloromethyl)pyridine hydrochloride to a final concentration of 1-5 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Quenching: Add quenching solution to a final concentration of 100 mM and incubate for 10 minutes.

-

Cell Lysis: Pellet the cells by centrifugation, remove the supernatant, and lyse the cells using an appropriate lysis buffer.

-

Downstream Analysis: The cell lysate can be used for immunoprecipitation, affinity purification, or mass spectrometry-based proteomic analysis to identify crosslinked proteins.

Visualizations

Caption: Reaction mechanism of 2,6-Bis(chloromethyl)pyridine with protein nucleophiles.

Synthesis of Pyridine-Containing Macrocycles Using 2,6-Bis(chloromethyl)pyridine Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-containing macrocycles are a class of compounds that have garnered significant interest in medicinal chemistry and drug development. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, can enhance the pharmacological properties of a molecule, including its metabolic stability, permeability, and binding affinity to biological targets. When incorporated into a macrocyclic structure, these properties can be further refined, leading to compounds with high potency and selectivity. 2,6-Bis(chloromethyl)pyridine hydrochloride is a versatile and reactive building block for the synthesis of a variety of pyridine-containing macrocycles, also known as pyridinophanes. This document provides detailed application notes on the potential uses of these macrocycles and protocols for their synthesis.

Application Notes: Therapeutic Potential of Pyridine-Containing Macrocycles

Macrocycles derived from 2,6-bis(chloromethyl)pyridine exhibit a range of biological activities that make them attractive candidates for drug discovery programs.

Antimicrobial Activity

The growing threat of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine-containing compounds have shown promise in this area. While specific studies on macrocycles derived directly from 2,6-bis(chloromethyl)pyridine are emerging, the broader class of pyridine-containing macrocycles has demonstrated significant antimicrobial properties. The proposed mechanism of action for some antimicrobial pyridinium salts involves disruption of the bacterial cell membrane, where the cationic pyridinium head interacts with the cell surface.

Anticancer Activity

The pyridine scaffold is a key component in numerous approved anticancer drugs. Pyridine derivatives have been shown to inhibit various targets crucial for cancer cell proliferation and survival, including kinases, androgen receptors, and topoisomerase enzymes. Macrocyclization can enhance the specificity and potency of these interactions. For instance, certain anticancer pyridine compounds have been found to induce G2/M cell cycle arrest and apoptosis in cancer cells through the upregulation of p53 and JNK pathways. Furthermore, some pyridine-containing macrocycles have been investigated as inhibitors of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which play a critical role in cancer cell migration and invasion.

Experimental Protocols

The following protocols provide a framework for the synthesis of pyridine-containing macrocycles using 2,6-bis(chloromethyl)pyridine hydrochloride as the starting material.

General Workflow for Macrocycle Synthesis